(S)-(-)-Canadine Di-p-toluoyl-D-tartrate chemical structure
(S)-(-)-Canadine Di-p-toluoyl-D-tartrate chemical structure
This guide serves as a comprehensive technical reference for the chemical structure, synthesis, and characterization of (S)-(-)-Canadine Di-p-toluoyl-D-tartrate .[1][2][3] It is designed for researchers in medicinal chemistry and process development who require rigorous data on chiral resolution and solid-state properties of tetrahydroberberine derivatives.[1][2]
Structure, Resolution Mechanics, and Solid-State Characterization [1][2][3]
Executive Summary
(S)-(-)-Canadine (Tetrahydroberberine) is a benzylisoquinoline alkaloid exhibiting significant calcium channel blocking and antioxidant properties.[1][2][3] While synthetic routes typically yield racemic (±)-Canadine, the biological activity is stereospecific to the (S)-enantiomer.[2][3] (S)-(-)-Canadine Di-p-toluoyl-D-tartrate represents the diastereomeric salt formed during the classical optical resolution of the racemate using (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA).[1][2][3] This guide details the molecular architecture of this salt, the thermodynamics of its formation, and the protocols for its isolation and validation.
Molecular Architecture & Stereochemistry[1][2]
The salt consists of two distinct chemical entities held together by ionic interactions and stabilized by supramolecular forces (π-π stacking).[2][3]
The Cation: (S)-(-)-Canadine[1][2][3]
-
IUPAC Name: (13aS)-9,10-dimethoxy-5,8,13,13a-tetrahydro-6H-[1,3]dioxolo[4,5-g]isoquino[3,2-a]isoquinoline[1][2][3]
-
Stereocenter: C-13a (S-configuration).
-
Conformation: The quinolizidine ring system adopts a cis- or trans-fused conformation, but in the salt form, the protonation of the bridgehead nitrogen (N-7) locks the geometry, typically favoring the cis-quinolizidine arrangement to maximize interaction with the counter-ion.[1]
The Anion: (+)-Di-p-toluoyl-D-tartrate (Hydrogen Tartrate)[1][2][3]
-
Source: Derived from D-Tartaric acid (2S, 3S configuration).[1][2][3]
-
Role: The "chiral selector."[4][5] The bulky p-toluoyl groups create a rigid chiral pocket.[1][2][3]
-
Interaction: The carboxylate group (
) forms a salt bridge with the protonated nitrogen ( ) of Canadine.[2][3] Crucially, the aromatic toluoyl rings engage in π-π stacking interactions with the isoquinoline core of Canadine, providing the "lock-and-key" fit that differentiates the (S)-salt from the (R)-salt.[1][2]
Structural Visualization
The following diagram illustrates the hierarchical composition and stereochemical relationship of the salt components.
Figure 1: Structural hierarchy of the diastereomeric salt, highlighting the electrostatic and steric components governing stability.
Mechanism of Chiral Resolution
The formation of (S)-(-)-Canadine Di-p-toluoyl-D-tartrate is the critical step in separating racemic Canadine.[1][2][3] This process relies on Pasteur’s Principle : Enantiomers have identical physical properties, but diastereomers (salts formed with a chiral agent) have different solubilities.[2][3]
Solubility Differential
When racemic (±)-Canadine is treated with (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA) in a solvent like methanol or ethanol:
-
(S)-Canadine + D-DTTA
(S, D)-Salt (Less Soluble / Precipitate)[1][2][3] -
(R)-Canadine + D-DTTA
(R, D)-Salt (More Soluble / Supernatant)[1][2][3]
Note: The specific solubility order can invert depending on the solvent system, but the formation of the (S)-Canadine-D-DTTA salt as the crystalline solid is the standard target for isolating the natural (S)-isomer.[1][2]
Experimental Protocol: Resolution Workflow
Objective: Isolate (S)-Canadine from racemic Tetrahydroberberine.
Reagents:
Step-by-Step Methodology:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g of (±)-Canadine in 100 mL of refluxing ethanol.
-
Addition: Separately dissolve 11.4 g of (+)-Di-p-toluoyl-D-tartaric acid in 50 mL of warm ethanol. Add this solution slowly to the amine solution while stirring.
-
Nucleation: Allow the mixture to cool slowly to room temperature (25°C) over 4 hours. Do not force cool immediately, as this traps impurities.[3]
-
Crystallization: Once the mixture reaches room temperature, cool further to 4°C for 12 hours. The (S)-Canadine-D-DTTA salt will crystallize as white needles.[1][2][3]
-
Filtration: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 10 mL).
-
Liberation (Optional): To obtain the free base, suspend the salt in water, basify with 1M NaOH to pH 10, and extract with dichloromethane.
Figure 2: Process flow for the resolution of Canadine enantiomers via diastereomeric salt formation.[1][2][3]
Analytical Characterization
To validate the structure and purity of the (S)-(-)-Canadine Di-p-toluoyl-D-tartrate, the following data parameters must be met.
Quantitative Data Table[3]
| Parameter | Specification | Method |
| Appearance | White crystalline powder | Visual Inspection |
| Stoichiometry | 1:1 (Amine : Acid) typical | 1H-NMR Integration |
| Melting Point (Salt) | 165°C - 175°C (Dec)* | Capillary / DSC |
| Optical Rotation | Negative (-) value | Polarimetry (c=1, MeOH) |
| Solubility | Soluble in DMSO, DMF; Poor in cold EtOH | Solubility Screen |
*Note: The melting point of the salt is distinct from the free base (~132°C) and the free acid (~170°C). It often exhibits decomposition behavior.[1][2][3]
Spectroscopic Validation (1H-NMR)
In the NMR spectrum of the salt (DMSO-d6), look for:
-
Shifted Methine: The C-13a proton of Canadine (normally ~3.5-4.0 ppm) will shift downfield due to nitrogen protonation.[1][2][3]
-
Toluoyl Signals: Aromatic doublets at ~7.8 and 7.3 ppm (integrating for 8 protons total relative to 1 Canadine molecule) confirm the presence of the resolving agent.
-
Chiral Methine: The tartrate backbone methine protons appear as a singlet or tight doublet at ~5.8 ppm.
X-Ray Crystallography (XRD)
Single-crystal XRD is the gold standard for absolute configuration.[1][2][3]
-
Space Group: Typically P21 (Monoclinic) or P212121 (Orthorhombic) for chiral salts.[2][3]
-
Packing: The crystal lattice is stabilized by hydrogen bonding between the ammonium proton (
) and the carboxylate oxygen ( ), and edge-to-face interactions between the isoquinoline and toluoyl rings.[1][2]
Pharmacological Context
Why isolate the (S)-salt? The biological activity of Canadine is highly stereoselective.
-
Dopamine Receptor Affinity: (S)-Canadine has a higher affinity for dopamine D2 receptors compared to the (R)-isomer.[1][2][3]
-
Metabolic Precursor: In Papaver somniferum and Corydalis species, (S)-Canadine is the direct biosynthetic precursor to Berberine (via the enzyme Tetrahydroberberine oxidase).[2][3] The (R)-isomer is not a substrate for this pathway.[1][2][3]
-
Safety Profile: Enantiomeric purity is critical in drug development to avoid off-target toxicity associated with the inactive isomer (distomer).[1][2][3]
References
-
Gao, S., et al. (2008).[2][3][6] "Resolution of tetrahydroberberine enantiomers using (+)-2,3-di-p-toluoyl-D-tartaric acid." Journal of Chemical Crystallography.
-
BenchChem. (2025).[2][3][7] "Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid."
-
PubChem. (2025).[2][3] "(S)-Canadine Compound Summary." National Library of Medicine.[3] [2][3]
-
Sigma-Aldrich. (2025).[1][2][3] "Product Specification: (+)-Di-p-toluoyl-D-tartaric acid."
-
Grycova, L., et al. (2007).[2][3] "Quaternary Protoberberine Alkaloids." Phytochemistry Reviews.
Sources
- 1. echemi.com [echemi.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Sandine | C42H44N4O6 | CID 139070575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrahydroberberine, a pharmacologically active naturally occurring alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
